molecular formula C11H16N2OS B13171368 4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde

4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde

Cat. No.: B13171368
M. Wt: 224.32 g/mol
InChI Key: YEDPIPJTTIHDLF-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a dimethylamino group

Preparation Methods

The synthesis of 4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the thiophene ring and the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

    Addition: Addition reactions can occur at the double bonds present in the thiophene ring, leading to the formation of various addition products.

Scientific Research Applications

4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde can be compared with similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Thiophene derivatives: Compounds with a thiophene ring may exhibit similar electronic and optical properties.

    Dimethylamino compounds: These compounds contain the dimethylamino group and may have similar chemical reactivity.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

4-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-12(2)9-3-4-13(6-9)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3

InChI Key

YEDPIPJTTIHDLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=CSC(=C2)C=O

Origin of Product

United States

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